molecular formula C10H14BBrO3 B13106804 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13106804
M. Wt: 272.93 g/mol
InChI Key: DHWBDQIMTRASPX-UHFFFAOYSA-N
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Description

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a bromofuran moiety attached to a dioxaborolane ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

The synthesis of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromofuran with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Chemical Reactions Analysis

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations and applications.

Properties

Molecular Formula

C10H14BBrO3

Molecular Weight

272.93 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)8-7(12)5-6-13-8/h5-6H,1-4H3

InChI Key

DHWBDQIMTRASPX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)Br

Origin of Product

United States

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